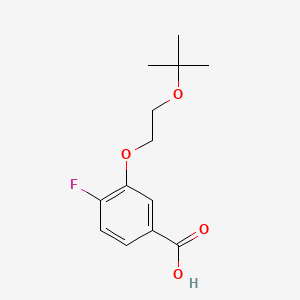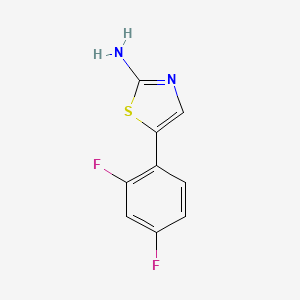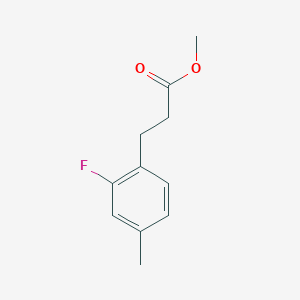
Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester is a chemical compound with the molecular formula C10H11FO2 It is an ester derivative of benzenepropanoic acid, characterized by the presence of a fluorine atom and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester typically involves esterification reactions. One common method is the reaction of 2-fluoro-4-methylbenzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of benzenepropanoic acid, 2-fluoro-4-methyl-, methyl alcohol.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzenepropanoic acid, methyl ester: Lacks the fluorine and methyl substituents, resulting in different chemical properties.
Benzenepropanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a fluorine atom, leading to variations in reactivity and applications.
Benzenepropanoic acid, 4-hydroxy-, methyl ester:
Uniqueness: Benzenepropanoic acid, 2-fluoro-4-methyl-, methyl ester is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents confer distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C11H13FO2 |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
methyl 3-(2-fluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H13FO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
NKCXDKXKLJVESG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CCC(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
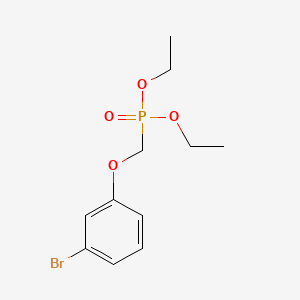
![[Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
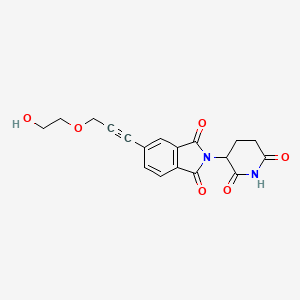
![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)
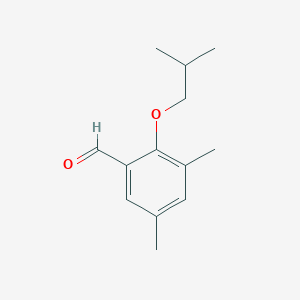

![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)
